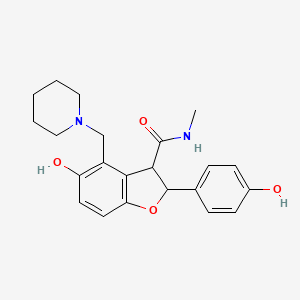

5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide

Description

The compound 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide (systematic name: 2-(4-hydroxyphenyl)-N-methyl-5-oxidanyl-4-(piperidin-1-ylmethyl)-1-benzofuran-3-carboxamide) is a benzofuran derivative with a molecular formula of C₂₂H₂₄N₂O₄ and a molecular weight of 392.44 g/mol . Its structure features a 2,3-dihydrobenzofuran core substituted with a 4-hydroxyphenyl group at position 2, a piperidin-1-ylmethyl group at position 4, and a methylcarboxamide at position 3.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C22H26N2O4/c1-23-22(27)20-19-16(13-24-11-3-2-4-12-24)17(26)9-10-18(19)28-21(20)14-5-7-15(25)8-6-14/h5-10,20-21,25-26H,2-4,11-13H2,1H3,(H,23,27) |

InChI Key |

VFUCRVVNDGKNBY-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1C(OC2=C1C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine ring, and the addition of hydroxyl groups. Common synthetic routes may involve:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic precursors.

Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

Addition of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at specific positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Pharmacology: Research focuses on its interactions with various biological targets, such as enzymes and receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the benzofuran core can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzofuran Derivatives

The following table compares the target compound with structurally related benzofuran derivatives from published literature:

*Estimated based on substituents.

Analysis of Key Substituents and Their Impact

Benzofuran Core Modifications

- 2,3-Dihydrobenzofuran (target compound): Partial saturation increases rigidity and may reduce π-π stacking interactions compared to fully aromatic analogs. This could enhance selectivity for certain targets .

Substituent Variations

- Hydroxyl Groups : The target compound’s 4-hydroxyphenyl and 5-hydroxy groups enhance solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to halogenated analogs (e.g., 4-fluorophenyl in ) .

- Piperidine vs. Piperazine: Piperidine (target compound) contributes to moderate basicity and lipophilicity, favoring CNS penetration.

- Carboxamide vs. Ester : The methylcarboxamide in the target compound offers metabolic stability compared to esters (e.g., ), which are prone to hydrolysis in vivo .

Comparative Physicochemical Properties

Pharmacological Implications of Structural Variations

- Target Compound : The combination of hydroxyl groups and piperidine may balance solubility and CNS penetration, making it suitable for neuroactive applications. The carboxamide group likely enhances metabolic stability .

- Halogenated Analogs (–2): Chloro/fluoro substituents increase lipophilicity and may prolong half-life but reduce aqueous solubility .

- Ester Derivatives (): Susceptibility to esterase-mediated hydrolysis could limit oral bioavailability unless designed as prodrugs .

Biological Activity

The compound 5-hydroxy-2-(4-hydroxyphenyl)-N-methyl-4-(piperidin-1-ylmethyl)-2,3-dihydro-1-benzofuran-3-carboxamide is a benzofuran derivative with potential therapeutic applications. Its structure suggests a significant interaction with biological targets, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described using the following structural formula:

- Molecular Formula : C23H30N2O4

- Molecular Weight : 398.50 g/mol

- CAS Number : Not widely reported; however, related compounds are cataloged under various identifiers.

The presence of the benzofuran core and piperidine moiety indicates potential interactions with neurotransmitter systems and enzymes.

1. Enzyme Inhibition

Research has indicated that benzofuran derivatives exhibit inhibitory activity against enzymes such as butyrylcholinesterase (BChE). For instance, a related compound demonstrated an IC50 value of 2.93 µM against BChE, significantly outperforming galantamine (IC50 = 28.06 µM) in terms of potency . This suggests that modifications in the benzofuran structure can enhance enzyme inhibition.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5-Hydroxy Compound | TBD | Current Study |

| Benzofuran Derivative | 2.93 | |

| Galantamine | 28.06 |

2. Neuropharmacological Effects

The compound's structure suggests it may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling pathways. The inhibition of BChE could lead to increased acetylcholine levels, potentially enhancing cognitive functions. Studies on similar compounds have shown that modifications in the piperidine ring can influence binding affinities to these receptors.

3. Antioxidant Activity

Benzofuran derivatives have also been studied for their antioxidant properties. The hydroxyl groups present in the compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.

Case Study 1: In Vitro Studies on Cholinesterase Inhibition

A study conducted on various benzofuran derivatives, including similar structures to the compound , demonstrated significant inhibition of BChE. The results indicated that structural modifications could lead to enhanced inhibitory effects, highlighting the potential for developing new therapeutic agents targeting Alzheimer's disease .

Case Study 2: Antioxidant Potential

Another investigation into the antioxidant activity of benzofuran derivatives revealed that compounds with multiple hydroxyl groups exhibited superior radical scavenging abilities compared to their counterparts. This suggests that the target compound may possess similar protective effects against oxidative stress-related neuronal damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.